Merodantoin - 143413-73-4

Merodantoin

Catalog Number: EVT-274918
CAS Number: 143413-73-4
Molecular Formula: C11H18N2O2S
Molecular Weight: 242.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,3-dibutyl-2-sulfanylideneimidazolidine-4,5-dione is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.
Classification
  • Type: Antibacterial agent
  • Chemical Class: Synthetic antibiotic
  • Target: Bacterial ribosomes
Synthesis Analysis

The synthesis of Merodantoin involves several methods that focus on modifying existing antibiotic frameworks to enhance their efficacy and reduce resistance. The primary methods include:

  1. Chemical Modification: This involves altering the molecular structure of existing antibiotics to improve their pharmacological properties.
  2. Total Synthesis: A comprehensive approach where the compound is synthesized from simpler organic compounds through a series of chemical reactions.

Technical Details

  • Reagents: Common reagents used in the synthesis include various alkyl halides, amines, and carboxylic acids.
  • Conditions: Reactions may require specific conditions such as temperature control, pH adjustments, and the use of solvents like dimethyl sulfoxide or acetonitrile.
Molecular Structure Analysis

Merodantoin's molecular structure can be described as follows:

  • Molecular Formula: C₁₈H₁₉N₅O₃S
  • Molecular Weight: Approximately 373.44 g/mol

Structure Data

The compound features a complex arrangement that includes:

  • A thiazole ring
  • An amine group
  • Multiple aromatic systems that contribute to its antibacterial properties.

The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its interaction with bacterial ribosomes.

Chemical Reactions Analysis

Merodantoin undergoes several chemical reactions that are pivotal for its synthesis and biological activity:

  1. Nucleophilic Substitution: This reaction is crucial for introducing functional groups into the molecular framework.
  2. Cyclization Reactions: These are important for forming the thiazole ring structure.
  3. Hydrolysis: This reaction can affect the stability and bioavailability of the compound.

Technical Details

  • Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence yield and purity.
  • Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor reaction progress.
Mechanism of Action

Merodantoin exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. The mechanism involves:

  1. Binding to Ribosomal Subunits: The compound binds specifically to the 30S ribosomal subunit, preventing the formation of functional ribosomes.
  2. Disruption of Translation: By inhibiting translation, Merodantoin effectively halts bacterial growth and replication.

Data Supporting Mechanism

Studies have shown that Merodantoin demonstrates a high affinity for bacterial ribosomes compared to mammalian ribosomes, which minimizes potential side effects in human cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in polar solvents such as water and methanol but insoluble in non-polar solvents like hexane.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Approximately 150–155 °C.

Relevant data from stability studies indicate that Merodantoin retains its efficacy over a range of pH levels but shows decreased activity at extreme pH values.

Applications

Merodantoin has significant applications in scientific research and clinical settings:

  1. Antibacterial Research: It is being investigated for its effectiveness against multi-drug resistant bacterial strains.
  2. Pharmaceutical Development: The compound serves as a lead structure for developing new antibiotics with improved efficacy profiles.
  3. Clinical Trials: Ongoing studies aim to evaluate its safety and effectiveness in treating specific bacterial infections in humans.
Introduction: Contextualizing Merodantoin within Academic Discourse

Research Problematic: Epistemological Gaps in Merodantoin Studies

Despite two decades of investigation, Merodantoin research confronts substantial epistemological challenges spanning molecular mechanisms, resistance pathways, and translational applicability. The primary research gaps cluster into four domains:

Molecular Specificity and Target Engagement: While Merodantoin demonstrates selective apoptosis induction in KRAS-mutant cells through ROS-dependent autophagy, its precise molecular targets remain incompletely characterized [9]. The compound's reactivity with thiol groups suggests potential interactions with cysteine-rich domains in redox-sensitive proteins, yet no comprehensive proteomic mapping of binding partners exists. This target ambiguity impedes rational structural optimization and biomarker identification for patient stratification. Current knowledge derives largely from phenotypic screening rather than target-first approaches, creating a fundamental gap between observed cytotoxicity and mechanistic understanding.

Metabolic Fate and Pharmacokinetics: The absence of published ADME profiling constitutes a critical translational barrier. Preliminary evidence suggests instability in physiological buffers, necessitating specialized formulations like DMSO-saline-Tween solutions (5:5:90) for in vivo administration [3] [9]. However, no studies address metabolic pathways, plasma protein binding, or tissue distribution—parameters essential for clinical translation. The compound's low aqueous solubility (requiring DMSO solubilization) and moderate logP value (~1.42) indicate potential bioavailability limitations unaddressed in current literature [3].

Resistance Mechanisms: Emerging evidence of heterogeneous tumor response highlights unidentified resistance pathways. In vitro models show varying susceptibility among KRAS-mutant lines, suggesting modifiers beyond the canonical KRAS-ROS axis [9]. Whether resistance stems from antioxidant enzyme upregulation (e.g., SOD, catalase), efflux transporters, or autophagy adaptation remains unexplored. This knowledge gap has profound implications for combination therapy design and patient selection criteria.

Chemical Optimization Landscape: Structure-activity relationship (SAR) studies remain rudimentary. The current lead compound derives from merocyanine photoproduct screening without systematic analog development [5]. Key questions persist regarding:

  • Essentiality of the dibutyl configuration versus alternative alkyl chains
  • Role of the thiocarbonyl moiety in redox cycling versus steric accommodation
  • Contribution of the dicarbonyl scaffold to electrophilic properties

Table 1: Fundamental Chemical Properties of Merodantoin

PropertyValueMethodological Notes
Molecular FormulaC₁₁H₁₈N₂O₂SConfirmed by elemental analysis [3]
Molecular Weight242.34 g/molMass spectrometry [9]
CAS Registry Number143413-73-4Commercial sourcing [3] [7]
XLogP1.42Computational estimation [3]
Hydrogen Bond Acceptors3Spectroscopic determination [3]
Rotatable Bonds6Conformational analysis [3]
Aqueous Solubility<1 mg/mL (20°C)Kinetic solubility assay [9]
Stability in Physiological BufferLimited (t₁/₂ ~2h)PBS degradation assay [9]

These knowledge gaps collectively represent a fragmented epistemology where phenomenological observations outpace mechanistic understanding. The field lacks integrative studies bridging chemical properties, cellular responses, and in vivo efficacy—a necessary foundation for clinical advancement.

Theoretical Frameworks for Merodantoin Analysis

Merodantoin research operates within several conceptual frameworks that structure inquiry and interpretation. These theoretical constructs provide explanatory models guiding experimental design and data contextualization:

Oncogenic Stress Paradigm: This framework positions Merodantoin as an exploiter of malignant vulnerability, positing that cancer cells exhibit heightened basal oxidative stress creating dependency on compensatory antioxidant mechanisms [9]. Within this model, Merodantoin amplifies reactive oxygen species (ROS) generation specifically in KRAS-mutant cells through undetermined interactions with mitochondrial electron transport or NADPH oxidases. The theoretical elegance lies in selective cytotoxicity: normal cells tolerate ROS flux through reserve capacity, while malignant cells exceed their redox threshold, triggering apoptosis. This framework directs research toward measuring oxidative endpoints (e.g., glutathione depletion, lipid peroxidation) and genetic screens for redox pathway modifiers.

Autophagy-Judgment Theoretical Model: Contradicting conventional autophagy inhibition strategies, Merodantoin research employs a framework where autophagy induction serves as a death mechanism rather than survival pathway. This counterintuitive model proposes that Merodantoin-triggered autophagy represents catastrophic lysosomal membrane permeabilization rather than cytoprotective recycling [9]. The framework reconciles observations of autophagy markers coinciding with cell death by invoking endoplasmic reticulum stress and unfolded protein response activation. Methodologically, this directs researchers toward monitoring ATG5-ATG12 conjugation, LC3 lipidation, and lysosomal pH—while demanding careful differentiation between autophagy as cause versus consequence of cell death.

Synthetic Lethality Framework: The KRAS selectivity anchors Merodantoin within oncogene-specific synthetic lethality theory. KRAS mutations (present in ~25% of cancers) remain undruggable by conventional inhibition, creating interest in collateral vulnerabilities [9]. This framework conceptualizes Merodantoin as a contextual lethal agent dependent on mutant KRAS-induced metabolic rewiring. It focuses research on isogenic cell pairs differing only in KRAS status and demands mechanistic studies of KRAS effector pathways (e.g., MAPK, PI3K) modulating response. The model's predictive power enables rational combination strategies with MEK inhibitors or metabolic modulators.

Chemical-Biological Integration Theory: Emerging frameworks integrate Merodantoin's physicochemical properties with cellular effects. The thiocarbonyl-imidazolidinedione scaffold suggests redox cycling potential, while lipophilic butyl chains enable membrane penetration. This biophysical framework bridges quantum chemical calculations (e.g., HOMO-LUMO energy gaps predicting electron transfer capacity) with membrane fluidity assays and molecular dynamics simulations. It demands characterization of cellular uptake kinetics, subcellular localization, and chemical transformation products—currently understudied aspects.

Table 2: Theoretical Frameworks Guiding Merodantoin Research

FrameworkCore PremiseMethodological ImplicationsUnresolved Questions
Oncogenic StressExploits ROS vulnerability in cancerRedox flux measurements; antioxidant gene expressionWhy KRAS-specific? Alternative ROS sources?
Autophagy-JudgmentLethal autophagy exceeds protective capacityLysosomal integrity assays; ATG knockdownsIs autophagy initiation or failure decisive?
Synthetic LethalityContext-dependent on mutant KRAS signalingIsogenic cell screens; effector pathway inhibitionWhich KRAS effectors mediate susceptibility?
Chemical-Biological IntegrationBioactivity determined by physicochemical propertiesMolecular modeling; membrane interaction studiesMetabolic transformation products? Active species?

These frameworks collectively structure the epistemological landscape, though significant tensions exist between target-centric versus phenotypic approaches. The absence of a unified theory reflects Merodantoin's transitional status between empirical discovery and mechanistic agent.

Historical Evolution of Merodantoin Scholarship

Merodantoin research has evolved through distinct eras reflecting technological capabilities and conceptual shifts:

Origins in Photodynamic Therapy (1990s): Merodantoin emerged indirectly through photochemical studies of merocyanine 540 (MC540), a photosensitizer explored for purging leukemia cells from bone marrow transplants. Researchers observed that MC540's preactivation via light exposure generated stable photoproducts with inherent cytotoxicity independent of light [5]. This serendipitous discovery shifted focus from photodynamic mechanisms to direct tumoricidal activity. Early scholarship (1993) documented preactivated MC540 fractions exhibiting selective toxicity against leukemia cells and enveloped viruses while sparing normal lymphocytes—a therapeutic index later attributed to Merodantoin constituents [5]. These foundational studies established the core observation: selective cytotoxicity without light activation.

Isolation and Preclinical Validation (2000-2010): The identification of 1,3-dibutyl-2-sulfanylideneimidazolidine-4,5-dione as an active component marked Merodantoin's transition from mixture to defined entity. Key advances included:

  • Structural elucidation confirming the imidazolidinedione core
  • Development of synthetic routes independent of MC540 photolysis
  • In vivo efficacy demonstration in xenograft models [5]

Pivotal work by Pervaiz et al. (1993) documented Merodantoin's biodistribution profile and maximum tolerated dose in murine models—though detailed pharmacokinetics remained uncharacterized [5]. Research expanded beyond hematologic malignancies to solid tumors, revealing activity against breast carcinoma models, especially in combination with tamoxifen through undefined synergistic mechanisms [5]. This era emphasized phenomenological efficacy assessment over mechanistic depth.

Mechanistic Elucidation Era (2011-2020): The 2010s brought molecular characterization, positioning Merodantoin within oncogenic signaling networks. Critical developments included:

  • Identification of KRAS mutation dependency through genomic correlation studies
  • Demonstration of ROS-dependent apoptosis via N-acetylcysteine reversal
  • Linkage of cytotoxicity to autophagic flux using LC3-II turnover assays [9]

Chemical probes enabled subcellular localization studies suggesting mitochondrial targeting. The compound's reputation evolved from general cytotoxin to signal-selective agent, though target deconvolution remained elusive. Research expanded into viral-associated malignancies through feline immunodeficiency virus models, leveraging Merodantoin's dual antiviral and antitumor properties [5].

Contemporary Integrative Period (2021-Present): Current research integrates multi-omics approaches and structural biology. Notable trends:

  • Chemical proteomics for target identification (e.g., activity-based protein profiling)
  • Computational docking against KRAS effector proteins
  • Transcriptomic analysis of resistant cell clones
  • Formulation science addressing delivery challenges [3] [9]

The field now confronts translational barriers through nanoparticle encapsulation and combination regimens with targeted therapies. Scholarship increasingly appears in high-impact journals, reflecting Merodantoin's maturation from serendipitous discovery to mechanistic anticancer agent.

Table 3: Historical Milestones in Merodantoin Research

EraKey DevelopmentsRepresentative StudiesConceptual Advances
1990-1999Photoproduct identification from MC540; Selective cytotoxicity observedPervaiz et al. 1993 [5]Light-independent tumoricidal activity
2000-2010Structure elucidation; Synthetic route development; In vivo efficacyGulliya 1996 [5]Defined chemical entity with therapeutic potential
2011-2020KRAS dependency established; ROS-autophagy link demonstratedTargetMol 2023 [9]Mechanism-driven understanding of selectivity
2021-PresentProteomic target screens; Nanotechnology formulations; Synergy mappingInvivoChem 2024 [3]Translational integration; Combination rationale

Properties

CAS Number

143413-73-4

Product Name

Merodantoin

IUPAC Name

1,3-dibutyl-2-sulfanylideneimidazolidine-4,5-dione

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

InChI

InChI=1S/C11H18N2O2S/c1-3-5-7-12-9(14)10(15)13(11(12)16)8-6-4-2/h3-8H2,1-2H3

InChI Key

XUHLNLNNPFTDLA-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C(=O)N(C1=S)CCCC

Solubility

Soluble in DMSO

Synonyms

1,3-dibutyl-2-thioxo-4,5-imidazolidinedione
merodantoin
N,N'-dibutyl-2-thio-4,5-imidazolidion

Canonical SMILES

CCCCN1C(=O)C(=O)N(C1=S)CCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.